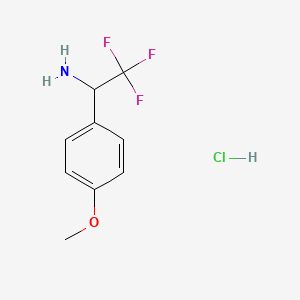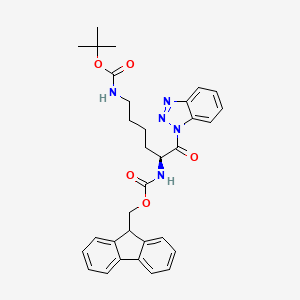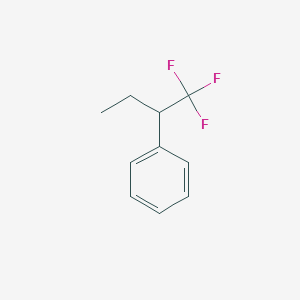
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol
Vue d'ensemble
Description
The compound “3-Fluoro-5-(pyridin-4-yl)pyridin-2-ol” is similar to the one you’re asking about . It has a molecular formula of C10H7FN2O and a molecular weight of 190.18 .
Synthesis Analysis
A catalyst-free synthesis method has been reported for the synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates . This method utilizes easily accessible N-hetaryl ureas and alcohols . It’s an environmentally friendly technique suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis
The molecular structure of the related compound “3-Fluoro-5-(pyridin-4-yl)pyridin-2-ol” consists of a pyridine ring with a fluorine atom and a hydroxyl group attached .Chemical Reactions Analysis
The synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates proceeds through the intermediate formation of hetaryl isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “3-Fluoro-5-(pyridin-4-yl)pyridin-2-ol” can be found on ChemicalBook .Applications De Recherche Scientifique
Phosphodiesterase Inhibitors
Phosphodiesterase inhibitors derived from the structure of KCA-1490, particularly those resembling the compound N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide, have demonstrated significant anti-inflammatory effects in animal models. These inhibitors could be instrumental in the development of anti-inflammatory medications (Kojima et al., 2013).
Pyridine Exposure and Olfactory Mucosal Lesions
Research indicates that exposure to pyridine, a solvent used in various industries, can cause lesions in the olfactory epithelium in rats, even at concentrations as low as the current threshold limit value (TLV) of 5 ppm. This discovery is crucial for understanding the occupational hazards associated with pyridine and for formulating safety guidelines (Nikula & Lewis, 1994).
5-HT Receptor Agonists and Analgesia
The 5-HT receptor agonists, specifically F 13640 and F 13714, have been shown to significantly alleviate mechanical allodynia in a rat model of trigeminal neuropathic pain, indicating their potential as effective treatments for trigeminal neuralgia and related neuropathic conditions (Deseure et al., 2002).
Radiosynthesis and Imaging
Studies on 11C-PBB3, a PET probe, have provided insights into its radiosynthesis, photoisomerization, biodistribution, and metabolism. This probe shows promise for in vivo imaging of tau pathology in the human brain, with potential applications in the diagnosis and study of Alzheimer's disease and other tauopathies (Hashimoto et al., 2014).
Xanthine Oxidoreductase Inhibitors
FYX-051, a novel xanthine oxidoreductase inhibitor, has been explored for its treatment potential in gout and hyperuricemia. The compound and its metabolites were studied across various species, revealing unique aspects of its metabolism, including N-glucuronidation and N-glucosidation at specific positions of the triazole ring (Nakazawa et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
5-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)10-8(1-2-9(17)16-10)7-3-5-15-6-4-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOFQTJHUVDEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



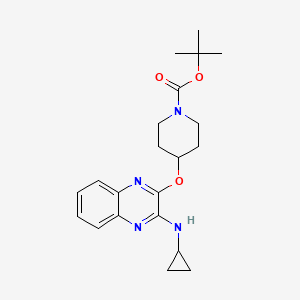

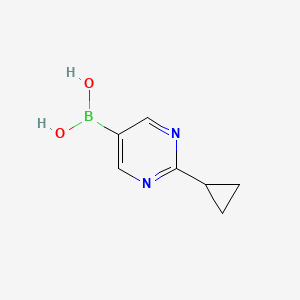


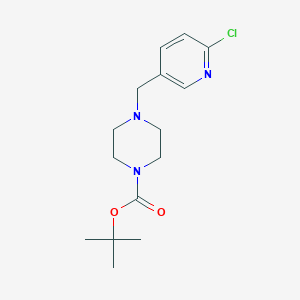
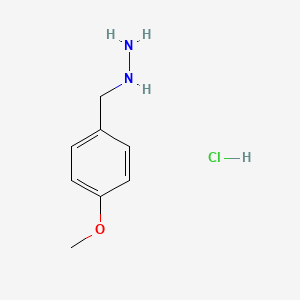

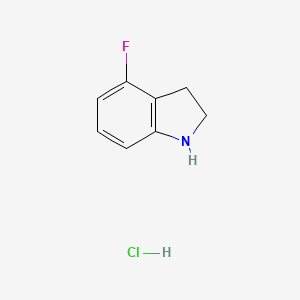
![3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1391058.png)
